Antibiotic MX 2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Antibiotics are a crucial tool in modern medicine, used to treat bacterial infections and save lives. However, the overuse and misuse of antibiotics have led to the emergence of antibiotic-resistant bacteria, which pose a significant threat to public health. Antibiotic MX 2 is a new antibiotic that has shown promising results in scientific research.

Mechanism of Action

Antibiotic MX 2 works by inhibiting bacterial cell wall synthesis, which prevents the bacteria from reproducing and ultimately leads to their death. The antibiotic targets a specific enzyme involved in cell wall synthesis, which makes it highly effective against a wide range of bacterial species.

Biochemical and Physiological Effects:

This compound has been shown to have minimal toxicity and side effects in animal models. The antibiotic is well-tolerated and does not appear to cause any significant biochemical or physiological effects in the body.

Advantages and Limitations for Lab Experiments

Antibiotic MX 2 has several advantages for lab experiments, including its broad spectrum of activity, high efficacy, and minimal toxicity. However, the synthesis method is complex and requires specialized equipment and expertise, which can limit its availability and use in some labs.

Future Directions

There are several future directions for Antibiotic MX 2 research, including:

1. Developing new formulations and delivery methods to improve the antibiotic's efficacy and reduce the risk of antibiotic resistance.

2. Investigating the potential use of this compound in combination with other antibiotics to enhance its effectiveness.

3. Studying the long-term effects of this compound on bacterial populations and the environment.

4. Investigating the potential use of this compound in veterinary medicine to treat bacterial infections in animals.

5. Exploring the use of this compound in the treatment of antibiotic-resistant bacterial infections.

In conclusion, this compound is a promising new antibiotic that has shown efficacy against a wide range of bacterial infections. While there are limitations to its use in lab experiments, the antibiotic has several advantages, including its broad spectrum of activity and minimal toxicity. Future research directions include exploring new formulations and delivery methods, investigating the use of this compound in combination with other antibiotics, and studying the long-term effects of the antibiotic on bacterial populations and the environment.

Synthesis Methods

Antibiotic MX 2 is synthesized using a combination of chemical and biological methods. The chemical synthesis involves the use of organic chemistry techniques to create the core structure of the antibiotic, while the biological synthesis involves the use of microorganisms to produce the antibiotic. The synthesis method is complex and requires specialized equipment and expertise.

Scientific Research Applications

Antibiotic MX 2 has been the subject of extensive scientific research, with studies showing its effectiveness against a wide range of bacterial infections. In vitro studies have shown that this compound has a broad spectrum of activity, meaning it can target a wide range of bacterial species. In vivo studies have shown that this compound is effective in treating bacterial infections in animal models.

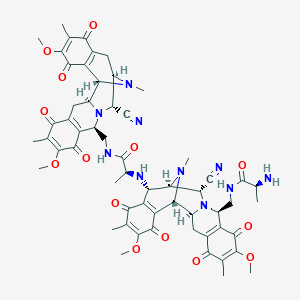

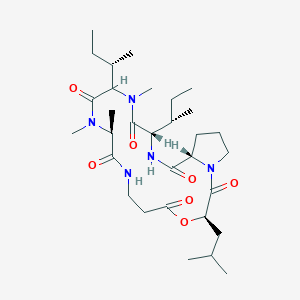

properties

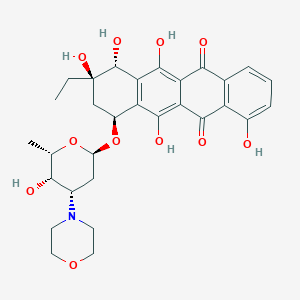

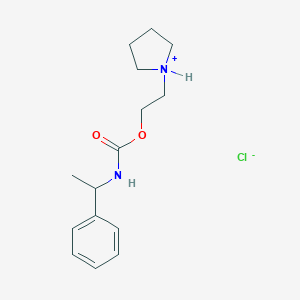

CAS RN |

105026-50-4 |

|---|---|

Molecular Formula |

C30H35NO11 |

Molecular Weight |

585.6 g/mol |

IUPAC Name |

(7S,9R,10R)-9-ethyl-4,6,9,10,11-pentahydroxy-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-morpholin-4-yloxan-2-yl]oxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C30H35NO11/c1-3-30(39)12-17(42-18-11-15(24(33)13(2)41-18)31-7-9-40-10-8-31)20-23(29(30)38)28(37)21-22(27(20)36)26(35)19-14(25(21)34)5-4-6-16(19)32/h4-6,13,15,17-18,24,29,32-33,36-39H,3,7-12H2,1-2H3/t13-,15-,17-,18-,24+,29+,30+/m0/s1 |

InChI Key |

OPBPMGYBSDKJBT-DQHLZUIQSA-N |

Isomeric SMILES |

CC[C@]1(C[C@@H](C2=C([C@H]1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N6CCOCC6)O |

SMILES |

CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)O)N6CCOCC6)O |

Canonical SMILES |

CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)O)N6CCOCC6)O |

synonyms |

3'-deamino-3'-morpholino-13-deoxy-10-hydroxycarminomycin KRN 8602 KRN-8602 morpholinoanthracycline MX-2 morpholinoanthracycline MX2 MX-2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,6R)-6-[(7R,10R,13S,15R,17R)-3,15-dihydroxy-10,17-dimethyl-7-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,7,8,9,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptyl] acetate](/img/structure/B217308.png)

![[(1R,3S,13R,14R,17R,18S,19S,20S,21R,22S,23S,24S,25R)-18,21,22,24-tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-19-yl] benzoate](/img/structure/B217362.png)